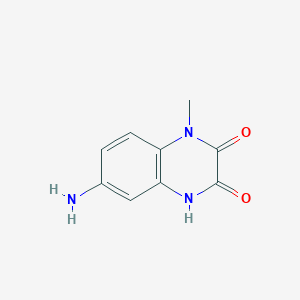

6-amino-1-methylquinoxaline-2,3(1H,4H)-dione

描述

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound belonging to the quinoxaline family. The molecular formula of this compound is C9H9N3O2, and it has a molecular weight of 191.19 g/mol.

准备方法

The synthesis of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione typically involves the alkylation of quinoxalines. One efficient method includes a one-pot reaction at room temperature using o-phenylenediamine and oxalic acid under solvent-free conditions . This green synthesis approach is advantageous due to its simplicity and environmental friendliness.

化学反应分析

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Neuropharmacology

AMQ has been studied for its effects on the central nervous system (CNS). Research indicates that it can act as an antagonist at certain glutamate receptors, specifically the AMPA receptors. This property makes it a candidate for further investigation in treating neurological disorders such as epilepsy and neurodegenerative diseases. The ability of AMQ to displace radiolabeled 2-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) from its receptors suggests a mechanism for modulating excitatory neurotransmission, which is crucial in conditions characterized by excessive neuronal activity .

Antioxidant Properties

Studies have indicated that quinoxaline derivatives, including AMQ, possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. The antioxidant activity of AMQ may provide therapeutic benefits in managing oxidative stress-related conditions .

Antimicrobial Activity

AMQ has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with microbial enzymes and disrupt essential cellular processes. This activity could be leveraged to develop new antibiotics or antifungal agents, particularly in an era where antibiotic resistance is a growing concern .

Enzyme Inhibition

Research into the biochemical applications of AMQ highlights its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on d-amino acid oxidase (DAAO), an enzyme linked to various neurological functions and disorders. By inhibiting DAAO, AMQ could help regulate levels of d-amino acids, which play roles in neurotransmission and neuroprotection .

Molecular Probes

Due to its ability to selectively bind to certain receptors and enzymes, AMQ can be utilized as a molecular probe in biochemical assays. This application is particularly useful in drug discovery and development, allowing researchers to study receptor interactions and enzyme kinetics in detail .

Case Studies and Research Findings

作用机制

The mechanism of action of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with the active site of d-amino acid oxidase (DAAO). The compound binds to the enzyme, inhibiting its activity and thereby affecting the metabolic pathways involving d-amino acids . This inhibition is crucial for its potential therapeutic effects in neurological conditions.

相似化合物的比较

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives such as:

6-Methyl-1,4-dihydroquinoxaline-2,3-dione: This compound is similar in structure but lacks the amino group, which affects its reactivity and applications.

1,4-Dihydro-6-methylquinoxaline-2,3-dione: Another similar compound, differing in the position and type of substituents, which influences its chemical behavior and uses.

The unique presence of the amino group in 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione makes it particularly valuable for specific enzymatic interactions and medicinal applications.

生物活性

6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione (often referred to as 6-aminoquinoxaline) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the amino group at the 6-position and the dione functionality, contribute to its reactivity and interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.

Structural Characteristics

The chemical structure of 6-aminoquinoxaline includes:

- Amino Group : Enhances reactivity and allows for the formation of various derivatives.

- Dione Functionality : Acts as a bioisostere for carboxylic acids, facilitating interactions with biological macromolecules.

The biological activity of 6-aminoquinoxaline is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to their active sites, blocking substrate access. This mechanism is crucial for its potential as a therapeutic agent.

- Receptor Modulation : It can act as either an agonist or antagonist at certain receptors, influencing cellular signaling pathways and modulating physiological responses.

Antimicrobial Activity

Research has demonstrated that 6-aminoquinoxaline exhibits antimicrobial properties against various bacterial strains. For instance:

- Inhibition Zones : The compound showed moderate activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .

- Minimum Inhibitory Concentration (MIC) : Reported MIC values were around 75–80 mg/mL against tested pathogens .

Anticancer Activity

The compound has been evaluated for its anticancer properties across different cancer cell lines:

- Cell Lines Tested : Studies have included HCT116 (colon carcinoma), HepG2 (liver), and A431 (skin cancer) cells.

- IC50 Values : Some derivatives exhibited IC50 values as low as 0.29 µM, indicating potent antiproliferative effects comparable to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-aminoquinoxaline, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Quinoxaline-2,3-dione | Lacks amino group at position 6 | Reduced reactivity and biological activity |

| 6-Chloroquinoxaline-2,3-dione | Chlorine instead of amino group | Different pharmacokinetic properties |

| 6-Methylquinoxaline-2,3-dione | Methyl group at position 6 | Altered enzyme interaction profiles |

The presence of the amino group in 6-aminoquinoxaline significantly enhances its reactivity and biological activity compared to its analogs.

Study on Anticancer Properties

A focused library of quinoxaline derivatives was synthesized and screened against various cancer cell lines. The most active compounds demonstrated strong growth inhibition and induced apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition .

Antimicrobial Evaluation

In a comparative study, several quinoxaline derivatives were synthesized and tested for antimicrobial efficacy. Among these, 6-aminoquinoxaline derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating potential for development into new antimicrobial agents .

属性

IUPAC Name |

7-amino-4-methyl-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOJMOQTNUNYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)NC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599301 | |

| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123855-79-8 | |

| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。